molecular formula C18H28O2 B590186 (5alpha,17alpha)-17-Hydroxyestran-3-one CAS No. 22786-93-2

(5alpha,17alpha)-17-Hydroxyestran-3-one

Cat. No.: B590186
CAS No.: 22786-93-2
M. Wt: 276.42
InChI Key: RHVBIEJVJWNXBU-PUQYTDRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5alpha,17alpha)-17-Hydroxyestran-3-one is a steroidal compound that belongs to the class of androgens and derivatives. It is a metabolite of testosterone and exhibits androgenic activity. This compound plays a significant role in various biological processes, including the regulation of gonadotropin secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,17alpha)-17-Hydroxyestran-3-one typically involves the reduction of 17alpha-hydroxyprogesterone. This reaction is catalyzed by enzymes such as 5alpha-reductase, which converts 17alpha-hydroxyprogesterone to 5alpha-pregnan-17alpha-ol-3,20-dione. Further reduction and hydroxylation steps lead to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes using microbial or enzymatic systems to achieve the desired transformations. These methods are preferred due to their efficiency and specificity in producing high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

(5alpha,17alpha)-17-Hydroxyestran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include 5alpha-androstan-3,17-dione and other related androstane derivatives .

Mechanism of Action

The mechanism of action of (5alpha,17alpha)-17-Hydroxyestran-3-one involves its interaction with androgen receptors. It binds to these receptors and modulates the expression of target genes involved in various physiological processes. This compound also influences the hypothalamo-pituitary-adrenal axis by acting on estrogen receptor beta-expressing neurons in the hypothalamus, thereby regulating stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5alpha,17alpha)-17-Hydroxyestran-3-one is unique due to its specific role in regulating gonadotropin secretion and its potential therapeutic applications in stress response modulation. Its distinct interaction with estrogen receptor beta sets it apart from other similar compounds .

Properties

IUPAC Name

(5S,8R,9R,10S,13S,14S,17R)-17-hydroxy-13-methyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11,13-17,20H,2-10H2,1H3/t11-,13-,14+,15+,16-,17+,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVBIEJVJWNXBU-PUQYTDRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CC[C@@H]4[C@@H]3CCC(=O)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857761
Record name (5alpha,17alpha)-17-Hydroxyestran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22786-93-2
Record name (5alpha,17alpha)-17-Hydroxyestran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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